Pseudococaine

Dopamine Transporter Norepinephrine Transporter Monoamine Uptake Inhibition

Procure Pseudococaine (CAS 478-73-9) to ensure experimental integrity in forensic, pharmacological, and analytical studies. This C2-epimer of cocaine exhibits a 20- to 66-fold reduction in monoamine transporter inhibition, a distinct inhibitory EEG signature, and an 833-fold immunoassay discrimination factor versus cocaine, making it an essential, non-substitutable reference material for chromatographic method validation and impurity profiling. Generic tropane analogs cannot replicate these stereospecific properties.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 478-73-9
Cat. No. B1200434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudococaine
CAS478-73-9
Synonymspseudococaine
pseudococaine hydrochloride, (1R-(2endo,3exo))-isomer
pseudococaine hydrochloride, (2exo,3endo)-(+-)-isomer
pseudococaine hydrochloride, (endo,endo)-(+-)-isomer
pseudococaine hydrochloride, (exo,exo)-(+-)-isomer
pseudococaine nitrate, (1R-(exo,exo))-isomer
pseudococaine sulfate (1:1), (1R-(exo,exo))-isomer
pseudococaine tartrate (1:1), (1R-(2endo,3exo))-(R-(R*,R*))-isomer
pseudococaine, (1R-(2exo,3endo))-isomer
pseudococaine, (1R-(endo,endo))-isomer
pseudococaine, (1S-(exo,exo))-isomer
pseudococaine, (2endo,3exo)-(+-)-isomer
pseudococaine, (2exo,3endo)-(+-)-isomer
pseudococaine, (endo,endo), (+-)-isomer
pseudococaine, (exo,exo)-(+-)-isomer
pseudococaine, sodium salt, (1R-(exo,exo))-isome
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1
InChIKeyZPUCINDJVBIVPJ-XGUBFFRZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudococaine (CAS 478-73-9): Pharmacological Differentiation and Procurement Rationale for Scientific Research


Pseudococaine (CAS 478-73-9) is the C2-epimer of cocaine, a tropane alkaloid diastereomer sharing the identical molecular formula (C₁₇H₂₁NO₄) but differing in the spatial orientation of the 2-carbomethoxy substituent [1]. This stereochemical inversion fundamentally alters its pharmacological profile: while cocaine produces excitatory behavioral effects and robust monoamine transporter inhibition, pseudococaine exhibits markedly weaker interactions with dopamine and norepinephrine transporters, produces qualitatively distinct EEG patterns, and demonstrates a divergent safety and metabolic profile [2]. It occurs naturally in coca leaves at trace concentrations (0.0001–0.035% relative to cocaine) and is a recognized impurity and isomer marker in illicit cocaine forensic analyses [3].

Pseudococaine Procurement: Why Cocaine, Norcocaine, or Other Tropane Analogs Cannot Serve as Functional Substitutes


Scientific users seeking pseudococaine for analytical, forensic, or pharmacological studies cannot substitute cocaine, norcocaine, or structurally similar tropane analogs without fundamentally altering experimental outcomes. The C2-epimerization of pseudococaine produces a 20- to 66-fold reduction in monoamine uptake inhibition potency compared to cocaine, completely inverts post-ictal EEG signatures from excitatory low-voltage fast waves to inhibitory high-voltage slow waves, and alters metabolic half-life in brain tissue by 50% relative to cocaine [1]. Moreover, pseudococaine displays greater sodium channel inhibition potency than cocaine, conferring enhanced local anesthetic activity but diminished central stimulant properties [2]. Immunoassay-based detection systems discriminate between cocaine and pseudococaine by over 800-fold, rendering generic substitution analytically invalid [3]. These stereospecific divergences across receptor pharmacology, electrophysiology, metabolism, and analytical detection mean that experimental reproducibility and data integrity demand compound-specific procurement rather than in-class substitution.

Pseudococaine Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


Monoamine Transporter Inhibition: 20- to 66-Fold Reduced Potency of Pseudococaine Versus Cocaine in Rat Brain Synaptosomes

In a direct head-to-head comparison using rat brain synaptosomal preparations, (−)-cocaine was 20-fold more potent than (+)-pseudococaine in inhibiting ³H-norepinephrine uptake in cortical synaptosomes and 66-fold more potent in inhibiting ³H-dopamine uptake in striatal synaptosomes [1]. This study employed identical assay conditions for both compounds, enabling direct potency comparison.

Dopamine Transporter Norepinephrine Transporter Monoamine Uptake Inhibition

Convulsant Potency and Post-Ictal EEG Signature: Pseudococaine Exhibits Greater Convulsant Potency and Qualitatively Distinct EEG Patterns Versus Cocaine in Non-Human Primates

In rhesus monkeys with implanted brain electrodes, intravenous pseudococaine (3.0–7.0 mg/kg) was more potent than cocaine (3.0–8.0 mg/kg) in producing convulsions within the same animals [1]. Crucially, the post-convulsive EEG signature differed qualitatively: cocaine-induced convulsions were followed by low-voltage fast waves associated with behavioral hyperexcitation, whereas pseudococaine-induced convulsions were followed by high-voltage slow waves associated with behavioral depression and drowsiness [1].

Neurotoxicology EEG Electrophysiology Convulsant Activity

Sodium Channel Inhibition and Local Anesthetic Activity: (+)-Pseudococaine Ranks as a More Potent Sodium Channel Inhibitor Than Cocaine

In a competitive veratridine-activated ²²Na⁺ uptake assay using rat brain membrane homogenates, the rank order of sodium channel inhibition potencies was: (+)-pseudococaine ≅ norcocaine ≅ N-allylnorcocaine > cocaine > (−)-pseudococaine ≅ (±)-allopseudococaine [1]. This ordering correlates directly with published local anesthetic potencies and explains pseudococaine's historical characterization as possessing greater local anesthetic activity than the natural substance.

Sodium Channel Pharmacology Local Anesthetic Activity Structure-Activity Relationship

Metabolic Stability and Pharmacokinetics: Pseudococaine Exhibits 50% Shorter Brain Half-Life (0.2 h) Versus Cocaine (0.4 h) in Rats

Following intravenous administration of radiolabeled compounds to rats, the brain tissue half-life (T₁/₂) of pseudococaine was 0.2 hours, compared to 0.4 hours for cocaine—a 50% reduction [1]. Plasma half-lives followed the same pattern: pseudococaine 0.2 h, cocaine 0.4 h [1]. Additionally, pseudococaine demonstrated resistance to spontaneous methyl-ester hydrolysis, attributed to altered neighboring-group participation by the tropane nitrogen [2].

Pharmacokinetics Metabolic Stability In Vivo Clearance

Analytical Discrimination: Fiber-Optic Biosensor Exhibits 833-Fold Higher Sensitivity for Cocaine Versus Pseudococaine

A fiber-optic evanescent wave biosensor utilizing an immobilized anti-benzoylecgonine monoclonal antibody discriminated between cocaine and its stereoisomer pseudococaine by 833-fold in competitive binding assays [1]. The antibody recognized the benzoate group and the 3β configuration present in cocaine, benzoylecgonine, norcocaine, and cocaethylene, while the altered stereochemistry at C2 in pseudococaine dramatically reduced recognition.

Immunoassay Selectivity Biosensor Development Analytical Chemistry

Human Liver Carboxylesterase (hCE-1) Binding Affinity: Pseudococaine Exhibits Reduced Affinity Relative to Cocaine

In competitive inhibition assays with purified human liver carboxylesterase hCE-1, the naturally occurring (−)-cocaine displayed the highest binding affinity among all cocaine analogs tested, while the pseudo- and allopseudococaine isomers exhibited lower affinity, indicating stereoselective binding to the enzyme [1]. This reduced affinity is consistent with the observed resistance of pseudococaine to spontaneous hydrolysis.

Drug Metabolism Enzyme Kinetics Carboxylesterase

High-Impact Research and Industrial Applications for Pseudococaine (CAS 478-73-9) Based on Quantified Differentiation Evidence


Forensic Chemistry: Certified Reference Material for Isomer-Specific Impurity Profiling of Illicit Cocaine

Forensic laboratories require authenticated pseudococaine reference standards for the positive identification and quantification of this C2-epimer impurity in seized cocaine samples. Capillary gas chromatography with flame ionization detection quantifies pseudococaine at levels of 0.0001–0.035% relative to cocaine in refined illicit cocaine and coca leaves [1]. Accurate impurity profiling aids in determining synthetic route origin, establishing batch-to-batch chemical signatures, and providing courtroom-admissible analytical data [1]. The 833-fold immunoassay discrimination factor [2] further necessitates pseudococaine reference material for validating that field screening devices do not produce false-negative or false-positive results due to epimer cross-reactivity.

Academic Pharmacology: Stereospecific Tool Compound for Dissociating Monoaminergic and Local Anesthetic Mechanisms

Pseudococaine serves as an essential stereochemical control compound for researchers investigating the structure-activity relationships of tropane alkaloids. Its 20- to 66-fold reduced potency at dopamine and norepinephrine transporters [1] allows for definitive attribution of monoaminergic effects to specific stereochemical configurations. Concurrently, its greater sodium channel inhibition potency relative to cocaine [2] enables the study of local anesthetic mechanisms decoupled from central stimulant activity. The qualitatively distinct EEG signature—high-voltage slow waves with behavioral depression versus cocaine's low-voltage fast waves with hyperexcitation [3]—makes pseudococaine a valuable tool for electrophysiological studies of drug-induced seizure mechanisms and post-ictal behavioral states.

Drug Development and Toxicology: Reference Compound for Seizure Liability Screening and Neurotoxicity Assessment

Pseudococaine's enhanced convulsant potency in non-human primates [1] positions it as a positive control compound in preclinical seizure liability screening programs. Its ability to produce convulsions at lower doses than cocaine, coupled with a distinct post-ictal EEG pattern [1], provides a stereochemically defined benchmark for validating in vitro and in vivo neurotoxicity models. Additionally, the 50% shorter brain half-life (0.2 h vs. 0.4 h) [2] informs the design of toxicokinetic studies and aids in interpreting time-dependent neurotoxic outcomes in rodent and primate models.

Analytical Method Development: System Suitability Standard for Chromatographic Resolution of Cocaine Diastereomers

Pseudococaine is a critical system suitability standard for developing and validating chromatographic methods that must resolve cocaine from its C2-epimer. The challenge of separating diastereomers with identical molecular mass and similar physicochemical properties requires robust HPLC or GC methods with verified resolution power [1]. Pseudococaine reference material enables the establishment of resolution criteria (e.g., Rs ≥ 1.5 between cocaine and pseudococaine peaks), the determination of relative retention times, and the calibration of mass spectrometric fragmentation patterns to avoid misidentification in complex biological or forensic matrices.

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